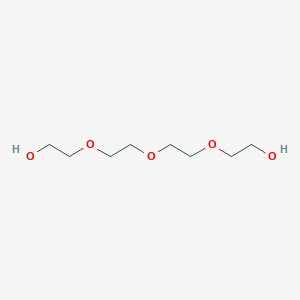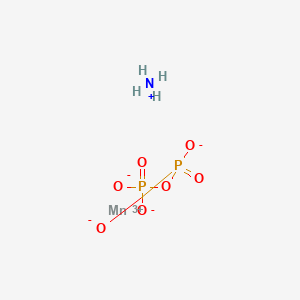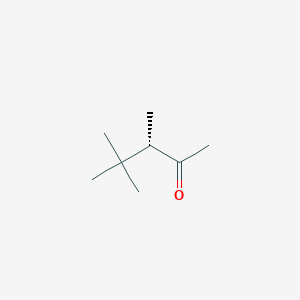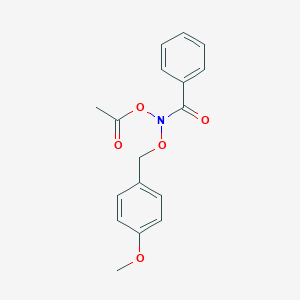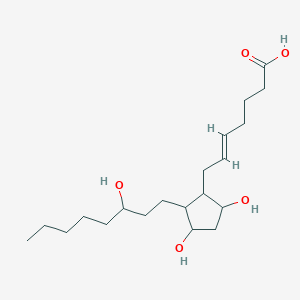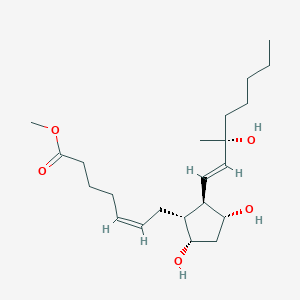
1-Ethynyl-4-octyloxy-benzene
Übersicht
Beschreibung
1-Ethynyl-4-octyloxy-benzene is a chemical compound with the molecular formula C16H22O . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of 1-Ethynyl-4-octyloxy-benzene involves several steps . The process begins with the esterification of 4-fluorophenol and 4-iodobenzoic acid, followed by etherification of 4-iodophenol and bromooctane. The target molecule is obtained from the coupling of the precursors with alkyne through the Sonogashira reaction of terminal alkyne with alkenyl halides catalyzed by Pd(0)/CuI .Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-octyloxy-benzene is characterized by a benzene ring with an ethynyl group and an octyloxy group attached .Chemical Reactions Analysis
1-Ethynyl-4-octyloxy-benzene can participate in various chemical reactions. For instance, it can be used in the synthesis of π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) copolymers .Physical And Chemical Properties Analysis
1-Ethynyl-4-octyloxy-benzene has a density of 0.9±0.1 g/cm3, a boiling point of 322.3±25.0 °C at 760 mmHg, and a flash point of 144.7±18.9 °C . It has a molar refractivity of 72.6±0.4 cm3, and its polarizability is 28.8±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Thermal and Semiconducting Properties
1-Ethynyl-4-octyloxy-benzene derivatives have been explored for their thermal behavior and semiconducting properties. For instance, a bis-pyrene derivative synthesized from a related compound demonstrated notable fluorescence and semiconducting characteristics. Studies focused on thermal analysis, thin film formation, and the influence of temperature on thin film morphology and electrical properties, paving the way for applications in organic thin film transistors (Constantinescu et al., 2015).
Humidity Sensing
Novel ethynylated polymers, closely related to 1-Ethynyl-4-octyloxy-benzene, have shown promising applications in humidity sensing. The polymers’ sensitivity to relative humidity and specific hydroxylated molecules suggests their potential for environmental monitoring and sensing applications (Bearzotti et al., 2001).
Nanoscopic Cages and Sensors
Derivatives of 1-Ethynyl-4-octyloxy-benzene have been used to construct nanoscopic cages with organometallic backbones, demonstrating applications as selective sensors for picric acid, a common explosive material. These findings underscore the potential for using such compounds in security and environmental monitoring (Samanta & Mukherjee, 2013).
Electronic and Photovoltaic Applications
Compounds synthesized from 1-Ethynyl-4-octyloxy-benzene have been investigated for their potential in electronic and photovoltaic applications. For instance, a triple bond side-chained benzodithiophene copolymer demonstrated high decomposition temperature, narrow bandgap, and notable power conversion efficiency in solar cell devices (Wen et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for 1-Ethynyl-4-octyloxy-benzene could involve its use in the synthesis of optically active materials for applications in chirality resolution, asymmetric catalysis, and circularly polarized luminescence . Its potential applications in optical quantum information, data storage, and chirality sensing are particularly interesting .
Eigenschaften
IUPAC Name |
1-ethynyl-4-octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVPVOCRGJPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-octyloxy-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




